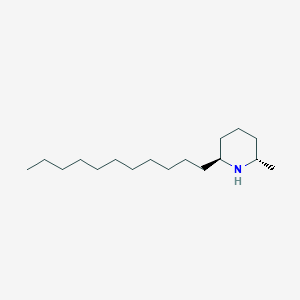

Solenopsin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Solenopsin A, also known as this compound, is a useful research compound. Its molecular formula is C17H35N and its molecular weight is 253.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Solenopsin A has been identified as a potent inhibitor of the Akt signaling pathway, which plays a crucial role in cell survival and proliferation. Research indicates that this compound inhibits the phosphorylation of Akt and its downstream targets, including forkhead box O1a (FOXO1a), thereby exerting anti-proliferative effects on cancer cells.

Case Studies

- In vitro studies have demonstrated that this compound effectively reduces mitochondrial oxygen consumption and promotes cell death in cancer cell lines with elevated Akt activation. These findings suggest potential therapeutic applications for treating hyperproliferative skin disorders and other cancers resistant to conventional therapies .

Antimicrobial Activity

This compound has shown significant antimicrobial properties, particularly against gram-positive bacteria and biofilm-forming pathogens.

Quorum Sensing Inhibition

- Pseudomonas aeruginosa : Research indicates that this compound disrupts quorum sensing (QS) signaling in Pseudomonas aeruginosa, leading to reduced expression of virulence factors. The compound competes with C4-homoserine lactone (HSL), a key QS signaling molecule, thereby inhibiting biofilm formation and pathogenicity .

Biofilm Formation

- This compound has been reported to inhibit biofilm formation by Pseudomonas fluorescens and other bacterial strains. This property is crucial for developing new strategies to combat chronic infections associated with biofilms .

Potential Therapeutic Applications

The diverse biological activities of this compound position it as a promising candidate for therapeutic development.

Psoriasis Treatment

- Recent studies have indicated that this compound may significantly reduce symptoms associated with psoriasis by modulating immune cell activity within affected tissues. Immunohistochemical analyses revealed decreased numbers of CD4+ T cells and dendritic cells following treatment with this compound .

Clinical Implications

- Given its ability to modulate key signaling pathways involved in tumor progression and microbial virulence, this compound is being explored as a potential lead compound for drug development targeting cancer therapy and infectious diseases.

Summary Table of Applications

Analyse Chemischer Reaktionen

Hydroboration-Oxidation

-

Substrate : N-Bn-N-Boc alanine-derived allyl adduct (1)

-

Reagents : BH₃·THF → NaOH/H₂O₂

Mesylation and Alkylation

-

Mesylation : Treatment of alcohol (2) with MeSO₂Cl/Et₃N yields mesylate (3), facilitating subsequent nucleophilic substitution .

-

Alkylation : Reaction with n-nonylmagnesium bromide introduces the C11 side chain (4 → 5) .

Reduction and Deprotection

-

Borohydride Reduction : NaBH₃CN selectively reduces iminium intermediates (8 → 9) with 88% yield .

-

TFA Deprotection : Cleaves Boc groups under mild conditions, preserving the piperidine framework .

Table 2: Representative Derivatives and Synthetic Modifications

Key reactions for analog synthesis include:

-

Wittig Olefination : Introduces alkenyl groups at the 2-position of piperidine .

-

Hydrogenation : Converts alkenes to alkanes (e.g., 2-alkenylpiperidine → 2-alkylpiperidine) .

Biological Activity-Relevant Chemical Modifications

This compound’s ATP-competitive inhibition of Akt kinase (IC₅₀ = 10 μM) is influenced by its piperidine geometry and alkyl chain length :

Table 3: ATP-Competitive Inhibition of Akt by this compound

| [ATP] (μM) | % Activity Remaining |

|---|---|

| 1 | 25.6 ± 9.6 |

| 5 | 48.4 ± 3.6 |

| 20 | 64.3 ± 5.5 |

| 100 | 75.4 ± 7.3 |

The trans-stereochemistry of this compound enhances binding to Akt’s hydrophobic pocket, while elongation beyond C11 reduces potency .

Stability and Reactivity

Eigenschaften

CAS-Nummer |

35285-25-7 |

|---|---|

Molekularformel |

C17H35N |

Molekulargewicht |

253.5 g/mol |

IUPAC-Name |

(2S,6S)-2-methyl-6-undecylpiperidine |

InChI |

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m0/s1 |

InChI-Schlüssel |

AYJGABFBAYKWDX-IRXDYDNUSA-N |

SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Isomerische SMILES |

CCCCCCCCCCC[C@H]1CCC[C@@H](N1)C |

Kanonische SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Synonyme |

cis-2-methyl-6-n-undecylpiperidine isosolenopsin A Solenopsin A trans-2-methyl-6-n-undecylpiperidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.